3-Propyl-imidazo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-propylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-2-5-10-11-8-9-6-3-4-7-12(9)10/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
NJEHALOQUQSMQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C2N1C=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
3-Propyl-imidazo[1,5-a]pyridine and its derivatives exhibit a range of biological activities, making them important candidates for pharmaceutical development.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives. For instance, compounds within this class have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.
Case Study : A study demonstrated that certain derivatives of imidazo[1,5-a]pyridine could inhibit the growth of MCF-7 cells with IC50 values in the low micromolar range. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Antimicrobial Properties
Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against multidrug-resistant strains of bacteria and fungi.
Data Table: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.2 µM |
| This compound | Escherichia coli | 0.5 µM |
| This compound | Candida albicans | 0.3 µM |
These results indicate the potential for developing new antimicrobial agents from this compound class .
Neurological Applications
The compound has been investigated for its effects on neurological disorders due to its ability to interact with neurotransmitter systems.
Monoamine Oxidase Inhibition
Research has shown that some imidazo[1,5-a]pyridine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Case Study : A derivative exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, indicating its potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's .
Material Science Applications
Beyond biological applications, this compound is also utilized in material science.
Fluorescent Probes
The unique structural properties of imidazo[1,5-a]pyridine make it suitable for developing fluorescent probes used in imaging and sensing applications.
Data Table: Photophysical Properties of Imidazo[1,5-a]pyridine Probes
| Probe | Emission Wavelength (nm) | Solvatochromic Behavior |
|---|---|---|
| Probe A | 520 nm | Strong |
| Probe B | 550 nm | Moderate |
These probes have shown effective intercalation into lipid bilayers, making them useful for studying membrane dynamics .
Synthesis and Functionalization
The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions. Recent studies have focused on optimizing synthetic routes to enhance yield and purity.
Synthesis Overview :
- Starting materials include substituted pyridines and imines.
- Reaction conditions often involve acidic catalysts to promote cyclization.
Data Table: Synthesis Yields of Imidazo[1,5-a]pyridine Derivatives
| Reaction Condition | Yield (%) |
|---|---|
| Acidic Medium | 85 |
| Solvent-Free | 90 |
These advancements in synthesis are crucial for producing derivatives with enhanced biological activity .
Comparison with Similar Compounds
Key Observations :
- Alkyl substituents (e.g., propyl, ethyl) improve lipid bilayer penetration due to increased hydrophobicity, critical for membrane probe applications .
- Aryl substituents (e.g., 2-hydroxyphenyl) enhance interactions with enzyme active sites, as seen in cysteine protease inhibitors (Ki = 13.75–99.30 µM) .
- Dimeric structures exhibit amplified Stokes shifts (~150 nm) and higher quantum yields compared to monomers, making them superior for fluorescence imaging .
Photophysical Properties
Fluorescent analogs are evaluated based on solvatochromism, quantum yield (Φ), and Stokes shift.
Key Findings :
- Dimeric derivatives exhibit larger Stokes shifts and higher Φ due to extended π-conjugation .
- 3-Alkyl substituents reduce polarity, enhancing compatibility with lipid membranes .
Key Insights :
- Hydrophobic substituents (e.g., propyl, aryl) improve enzyme inhibition by stabilizing hydrophobic interactions .
- Pyridyl groups enable chelation with metal ions (e.g., Zn²⁺, Pd²⁺), useful in coordination polymers .
Thermodynamic and Kinetic Profiles
For cysteine protease inhibitors:
| Compound | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Binding Mode | Reference |
|---|---|---|---|---|---|
| 1-(2-Pyridyl)-3-(2-hydroxyphenyl)-IP | -28.5 | -15.2 | +45.3 | Hydrophobic/entropic | |
| E-64c (reference inhibitor) | -30.1 | -20.4 | +32.8 | Covalent |
Q & A
Q. What are the common synthetic routes for 3-Propyl-imidazo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?
Q. How is the structural characterization of imidazo[1,5-a]pyridine derivatives performed to confirm regiochemistry?
- Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction to resolve π-stacking interactions and hydrogen bonding patterns . ¹H/¹³C NMR identifies substituent positions: the imidazo[1,5-a]pyridine core shows distinct aromatic proton signals at δ 7.5–9.0 ppm, with coupling constants (e.g., J = 4.5–6.0 Hz) confirming fused ring geometry . IR spectroscopy validates functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for aldehydes) . Mass spectrometry (HRMS) and elemental analysis further confirm molecular formulas .
Advanced Research Questions
Q. What methodologies are employed to evaluate the antibacterial efficacy of this compound derivatives against resistant strains?
- Methodological Answer : In vitro antibacterial assays use standardized protocols (CLSI guidelines):
Broth microdilution determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Time-kill kinetics assess bactericidal activity over 24 hours .
Synergy studies combine derivatives with antibiotics (e.g., ciprofloxacin) to overcome resistance .
Recent studies show MICs of 2–16 µg/mL for triazolopyridine analogs, with efficacy linked to electron-withdrawing substituents enhancing membrane penetration .
Q. How do substituents on the imidazo[1,5-a]pyridine core influence photophysical properties like fluorescence quantum yield?
Q. What computational approaches support the design of imidazo[1,5-a]pyridine-based enzyme inhibitors?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to targets like JAK2 (ΔG = −9.2 kcal/mol for triazolopyridines) . MD simulations (AMBER) assess stability of inhibitor-enzyme complexes over 100 ns . Thermodynamic profiling (Lineweaver-Burk plots) reveals competitive/non-competitive inhibition mechanisms, with Ki values calculated via Dixon plots (e.g., 1-substituted derivatives show Ki = 0.8–2.5 µM against papain) .
Q. What are the key challenges in achieving regioselective C–H functionalization of the imidazo[1,5-a]pyridine scaffold?
- Methodological Answer : Regioselectivity is hindered by the electron-rich N1 and C3 positions. Strategies include:
-
Directing groups : Phosphino ligands (e.g., 1-phosphinoimidazo[1,5-a]pyridine) guide palladium to C7 for arylations .
-
Lewis acid catalysis : ZnCl₂ promotes C3 alkylation via Friedel-Crafts pathways .
-
Microwave-assisted synthesis : Enhances yields (e.g., 85% for triazolopyridines at 150°C, 30 min) while reducing side reactions .
- Key Reference : C–H activation protocols for imidazo[1,5-a]pyridines are detailed in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
